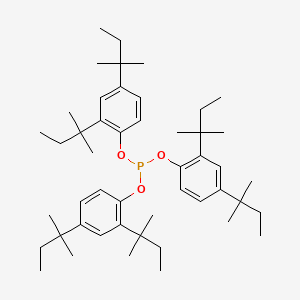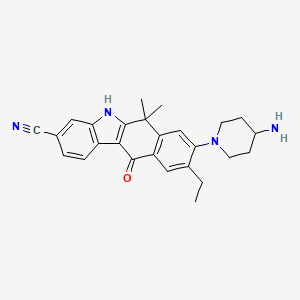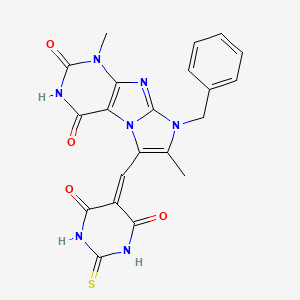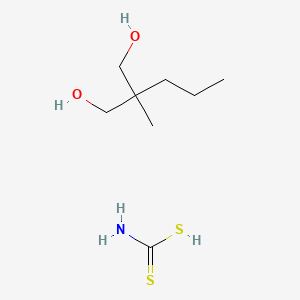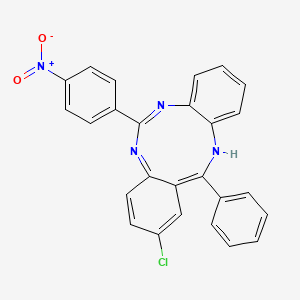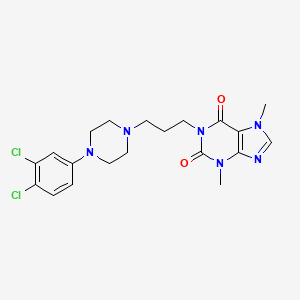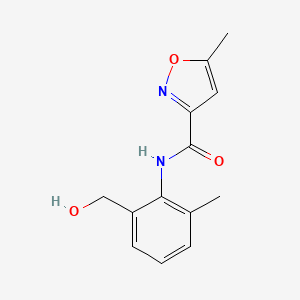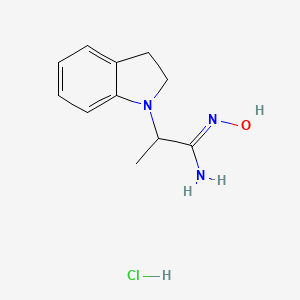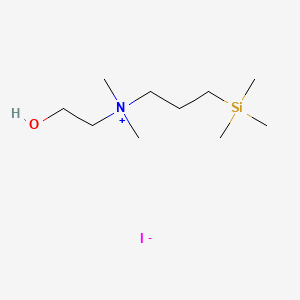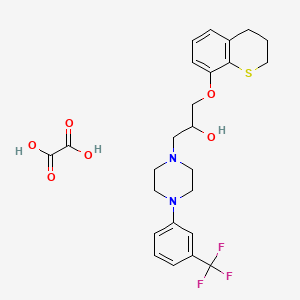
8-((3-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((3-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethylphenyl group, a piperazine ring, and a thiochroman moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 3-trifluoromethylphenylpiperazine with 2-hydroxypropyl bromide to form the intermediate 3-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-2-hydroxypropyl bromide. This intermediate is then reacted with thiochroman-4-one under basic conditions to yield the final product, which is subsequently converted to its oxalate salt form .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
8-((3-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiochroman moiety to its corresponding thioether.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can result in various derivatives with modified functional groups .
Applications De Recherche Scientifique
8-((3-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 8-((3-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-dihydrofuran-2-one: Shares the trifluoromethylphenyl and piperazine moieties but differs in the core structure.
N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide: Contains a similar piperazine ring but has different functional groups and core structure.
Uniqueness
8-((3-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate is unique due to its combination of a thiochroman moiety with a trifluoromethylphenyl group and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
153804-32-1 |
|---|---|
Formule moléculaire |
C25H29F3N2O6S |
Poids moléculaire |
542.6 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;oxalic acid |
InChI |
InChI=1S/C23H27F3N2O2S.C2H2O4/c24-23(25,26)18-6-2-7-19(14-18)28-11-9-27(10-12-28)15-20(29)16-30-21-8-1-4-17-5-3-13-31-22(17)21;3-1(4)2(5)6/h1-2,4,6-8,14,20,29H,3,5,9-13,15-16H2;(H,3,4)(H,5,6) |
Clé InChI |
GVQRCSKSVFCLAX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)O)SC1.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


